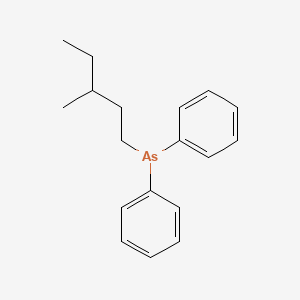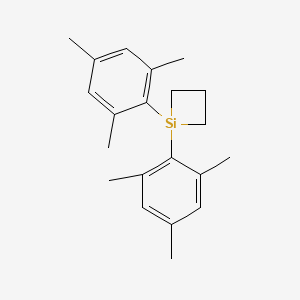
1,1-Bis(2,4,6-trimethylphenyl)siletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(2,4,6-trimethylphenyl)siletane is a unique organosilicon compound characterized by its siletane core, where silicon is bonded to two 2,4,6-trimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(2,4,6-trimethylphenyl)siletane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction conditions include:
Reagents: 2,4,6-trimethylphenylmagnesium bromide, silicon tetrachloride
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions: 1,1-Bis(2,4,6-trimethylphenyl)siletane can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrosilylation: Catalysts such as platinum or rhodium complexes under mild to moderate temperatures.
Major Products:
Oxidation: Silanols, siloxanes
Substitution: Halogenated or nitro-substituted derivatives
Hydrosilylation: Organosilicon compounds with various functional groups
科学的研究の応用
1,1-Bis(2,4,6-trimethylphenyl)siletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science:
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a component in high-performance materials.
作用機序
The mechanism of action of 1,1-Bis(2,4,6-trimethylphenyl)siletane largely depends on the specific reaction or application. In general, the silicon center can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl groups provide steric protection and can influence the reactivity of the silicon center. The molecular targets and pathways involved would vary based on the specific application, such as catalysis or material synthesis.
類似化合物との比較
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another organosilicon compound with similar phenyl groups but different core structure.
1,4-Bis(trimethylsilyl)benzene: Contains silicon atoms bonded to a benzene ring, offering different reactivity and applications.
Uniqueness: 1,1-Bis(2,4,6-trimethylphenyl)siletane is unique due to its siletane core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. The presence of two bulky 2,4,6-trimethylphenyl groups provides steric hindrance, influencing its reactivity and stability.
特性
CAS番号 |
63491-93-0 |
|---|---|
分子式 |
C21H28Si |
分子量 |
308.5 g/mol |
IUPAC名 |
1,1-bis(2,4,6-trimethylphenyl)siletane |
InChI |
InChI=1S/C21H28Si/c1-14-10-16(3)20(17(4)11-14)22(8-7-9-22)21-18(5)12-15(2)13-19(21)6/h10-13H,7-9H2,1-6H3 |
InChIキー |
HFVPPWNGDBOLEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Si]2(CCC2)C3=C(C=C(C=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


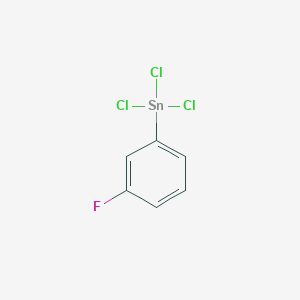
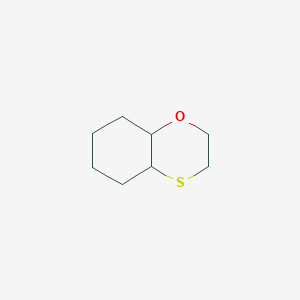

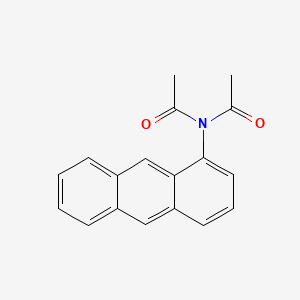


![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
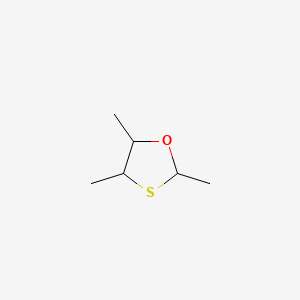
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
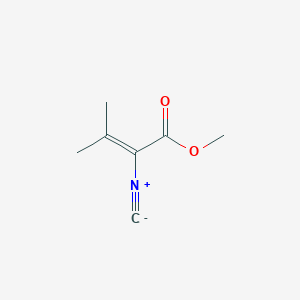
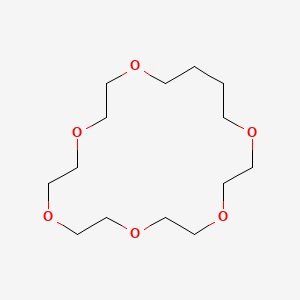

![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
